molecular formula C30H25ClFN5O2 B11321908 2-(4-chlorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

2-(4-chlorophenoxy)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11321908
M. Wt: 542.0 g/mol
InChI Key: RMEFYNGJIMFNOA-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a piperazine ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This is typically achieved through a series of condensation reactions involving substituted anilines and aldehydes. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the chlorophenoxy and fluorophenyl groups under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE: shares similarities with other pyrrolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-1-{4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific substitution pattern and the presence of both chlorophenoxy and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C30H25ClFN5O2

Molecular Weight

542.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C30H25ClFN5O2/c31-22-6-12-25(13-7-22)39-19-27(38)35-14-16-36(17-15-35)29-28-26(21-4-2-1-3-5-21)18-37(30(28)34-20-33-29)24-10-8-23(32)9-11-24/h1-13,18,20H,14-17,19H2

InChI Key

RMEFYNGJIMFNOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)COC6=CC=C(C=C6)Cl

Origin of Product

United States

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